Cas no 33173-27-2 ((S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid)
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
- (2S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
- AS-79473
- CS-0149884
- SCHEMBL1857683
- 33173-27-2
- D95508
- MFCD00039747
- (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid
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- MDL: MFCD00039747
- Inchi: 1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
- InChI Key: JUHYZGPSJIUDDU-QMMMGPOBSA-N
- SMILES: O[C@H](C(=O)O)CC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 211.04807239g/mol
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 103
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1196-1g |
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 95% | 1g |
$574 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105784-100mg |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 100mg |
¥1294.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105784-250mg |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 250mg |
¥1937.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105784-1g |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 1g |
¥3874.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94060-1g |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 1g |
¥4500.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94060-100mg |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 100mg |
¥1503.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94060-250mg |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 250mg |
¥2250.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1015737-100mg |
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 95% | 100mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015737-250mg |
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 95% | 250mg |
$310 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG822-50mg |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid |
33173-27-2 | 97% | 50mg |
775.0CNY | 2021-07-17 |
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid Suppliers
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid (CAS No. 33173-27-2): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid (CAS No. 33173-27-2) is a chiral organic compound that has garnered significant attention in recent years due to its potential applications in chemical and pharmaceutical research. This compound, also known as S-(+)-Mandelic acid 4-nitrophenyl ester, is characterized by its unique structural features, including a hydroxyl group, a nitrophenyl moiety, and a chiral center. These properties make it an intriguing candidate for various scientific investigations.
The molecular formula of (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is C10H9NO5, and its molecular weight is approximately 219.18 g/mol. The compound's chiral nature and the presence of functional groups such as the hydroxyl and nitro groups contribute to its diverse reactivity and potential biological activities. These features have led to its exploration in areas such as drug discovery, organic synthesis, and materials science.
In the realm of drug discovery, (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have focused on its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key enzymes implicated in cancer progression and other diseases. This inhibition can potentially lead to the development of novel drugs that target these kinases with high specificity and efficacy.
Beyond its potential as a therapeutic agent, (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid has also been investigated for its use in organic synthesis. The compound's chiral center and reactive functional groups make it an excellent building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material for the preparation of chiral intermediates and derivatives, which are crucial in the development of enantiomerically pure pharmaceuticals. The ability to control chirality during synthesis is essential for ensuring the safety and efficacy of drugs, as different enantiomers can exhibit distinct biological activities.
In materials science, (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid has been explored for its potential applications in the development of functional materials. The presence of the nitro group imparts unique electronic properties to the molecule, making it suitable for use in electronic devices and sensors. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which can be leveraged to design materials with enhanced mechanical properties or improved solubility.
The synthesis of (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid typically involves several steps, including the formation of a nitrophenyl ester intermediate followed by hydrolysis to yield the final product. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, some methods focus on achieving high enantiomeric purity through asymmetric synthesis techniques, while others prioritize yield and scalability for industrial applications.
The characterization of (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the compound's structure and purity, which are crucial for ensuring its suitability for various applications.
In conclusion, (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid (CAS No. 33173-27-2) is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery, organic synthesis, and materials science applications. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in these fields.
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